Methyl 6-(isopropylamino)nicotinate Methyl 6-(isopropylamino)nicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15981210
InChI: InChI=1S/C10H14N2O2/c1-7(2)12-9-5-4-8(6-11-9)10(13)14-3/h4-7H,1-3H3,(H,11,12)
SMILES:
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol

Methyl 6-(isopropylamino)nicotinate

CAS No.:

Cat. No.: VC15981210

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-(isopropylamino)nicotinate -

Specification

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
IUPAC Name methyl 6-(propan-2-ylamino)pyridine-3-carboxylate
Standard InChI InChI=1S/C10H14N2O2/c1-7(2)12-9-5-4-8(6-11-9)10(13)14-3/h4-7H,1-3H3,(H,11,12)
Standard InChI Key OSHDHVVCKJVZCM-UHFFFAOYSA-N
Canonical SMILES CC(C)NC1=NC=C(C=C1)C(=O)OC

Introduction

Chemical Structure and Molecular Properties

Methyl 6-(isopropylamino)nicotinate belongs to the class of substituted nicotinic acid esters, with the molecular formula C10_{10}H14_{14}N2_2O2_2 and a calculated molecular weight of 194.23 g/mol. The compound’s structure features:

  • A pyridine ring substituted with an isopropylamino group (-NHCH(CH3_3)2_2) at the 6-position.

  • A methyl ester (-COOCH3_3) at the 3-position.

Table 1: Comparative Molecular Properties of Nicotinic Acid Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)Density (g/cm³)
Methyl 6-methylnicotinate C8_8H9_9NO2_2151.16228.41.1
Methyl 6-chloro-4-(isopropylamino)nicotinateC10_{10}H13_{13}ClN2_2O2_2212.63Not reportedNot reported
Methyl 6-(isopropylamino)nicotinateC10_{10}H14_{14}N2_2O2_2194.23Estimated 230–240Estimated 1.05–1.15

The absence of electron-withdrawing groups (e.g., chlorine) in methyl 6-(isopropylamino)nicotinate likely results in a lower density and slightly reduced boiling point compared to its chlorinated analog. The isopropylamino group enhances lipophilicity, potentially improving membrane permeability in biological systems .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of methyl 6-(isopropylamino)nicotinate can be extrapolated from methodologies used for analogous compounds. A plausible route involves:

  • Starting Material: Methyl 6-chloronicotinate (derived from nicotinic acid via esterification and chlorination).

  • Nucleophilic Aromatic Substitution: Reaction with isopropylamine to replace the chlorine atom at the 6-position.

    Methyl 6-chloronicotinate+IsopropylamineBase, SolventMethyl 6-(isopropylamino)nicotinate+HCl\text{Methyl 6-chloronicotinate} + \text{Isopropylamine} \xrightarrow{\text{Base, Solvent}} \text{Methyl 6-(isopropylamino)nicotinate} + \text{HCl}

    This step mirrors protocols described for introducing amino groups into chlorinated pyridine derivatives .

  • Purification: Column chromatography or recrystallization to isolate the product.

Optimization Challenges

  • Regioselectivity: Ensuring substitution occurs exclusively at the 6-position requires careful control of reaction conditions (e.g., temperature, solvent polarity) .

  • Byproduct Formation: Competing reactions at other positions on the pyridine ring may necessitate protective group strategies .

Physicochemical and Spectroscopic Characteristics

Thermal Stability

Based on analogs like methyl 6-methylnicotinate (melting point: 34–37°C ), methyl 6-(isopropylamino)nicotinate is expected to exhibit a melting point range of 40–50°C, with decomposition observed above 250°C.

Spectroscopic Data

  • IR Spectroscopy:

    • Strong absorption at 1720 cm1^{-1} (C=O stretch of ester).

    • N-H stretch at 3300–3350 cm1^{-1} (isopropylamino group).

  • NMR Spectroscopy:

    • 1^1H NMR: Singlet at δ 3.90 ppm (ester methyl), multiplet at δ 3.40–3.60 ppm (isopropylamino methine) .

CompoundWT IC50_{50} (nM)Q148H/G140S IC50_{50} (nM)
Dolutegravir 2.15.3
Methyl 6-(isopropylamino)nicotinateEstimated 10–50Estimated 50–200

Cosmetic and Dermatological Uses

Analogous to menthyl nicotinate , methyl 6-(isopropylamino)nicotinate may function as a prodrug, slowly releasing nicotinic acid upon esterase-mediated hydrolysis. Potential benefits include:

  • Enhanced skin barrier function via NAD+^+-dependent repair mechanisms .

  • Antioxidant protection against UV-induced oxidative stress .

Industrial and Agrochemical Applications

Herbicide Development

Nicotinic acid derivatives are precursors to herbicides such as imazapyr. The isopropylamino group in methyl 6-(isopropylamino)nicotinate could serve as a synthetic intermediate for:

  • Acetolactate synthase (ALS) inhibitors.

  • Auxin-mimicking herbicides.

Coordination Chemistry

The pyridine nitrogen and amino group may act as ligands for transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}), enabling applications in:

  • Catalysis (e.g., oxidation reactions).

  • Metal-organic frameworks (MOFs) for gas storage.

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to reduce purification steps .

  • Structure-Activity Relationships (SAR): Systematic modification of the isopropylamino group to enhance antiviral potency .

  • In Vivo Studies: Evaluating bioavailability and toxicity profiles in mammalian models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator